![molecular formula C8H16N2 B13620062 4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)
4-Ethyl-4,7-diazaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4,7-diazaspiro[25]octane is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available raw materials. One common method involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material . The process includes steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and safety. The use of hazardous reagents like boron trifluoride diethyl etherate is minimized to improve safety . The process is designed to be environmentally friendly, with high product yield and stable process conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the desired this compound compound with high purity .
Applications De Recherche Scientifique
4-Ethyl-4,7-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it binds to a site on the receptor different from the active site and inhibits its function. This interaction can modulate various signaling pathways and has implications for neurological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Diazaspiro[2.5]octane: A similar compound with a spirocyclic structure but without the ethyl group.
7-Benzyl-4,7-diazaspiro[2.5]octane: Another derivative with a benzyl group attached.
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
4-ethyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-5-9-7-8(10)3-4-8/h9H,2-7H2,1H3 |
Clé InChI |
IHHSGFCGZKLBKI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCNCC12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


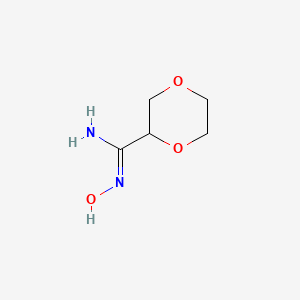
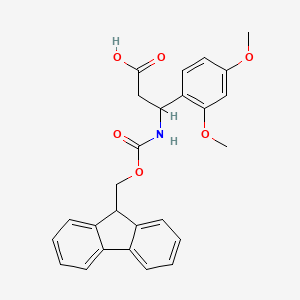
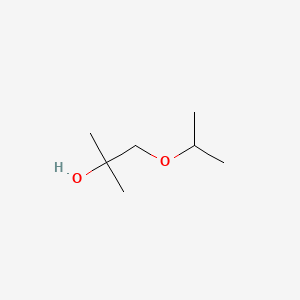
![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
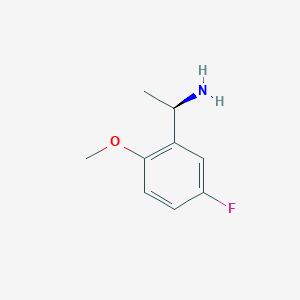
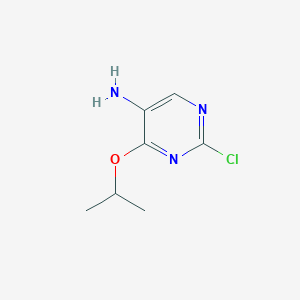
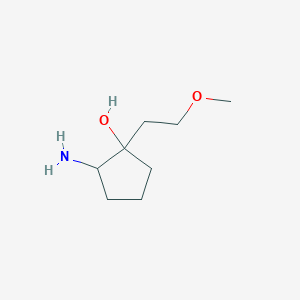
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)
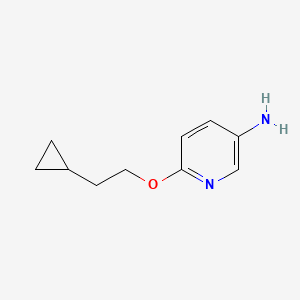
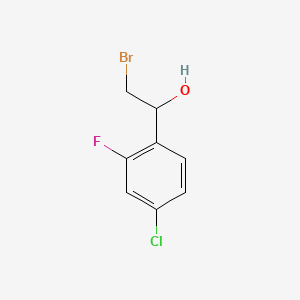
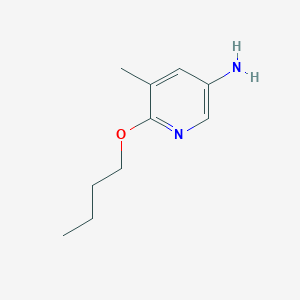
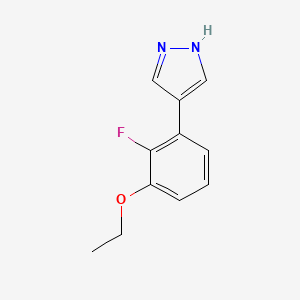
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)
